molecular formula C14H13Cl2N3O3 B2641063 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286698-10-9

2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2641063
CAS No.: 1286698-10-9
M. Wt: 342.18
InChI Key: CAPZWTWXTTWFIU-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorophenoxy group attached to an ethanone moiety, which is further linked to an azetidine ring substituted with a 3-methyl-1,2,4-oxadiazole heterocycle. The dichlorophenoxy group is commonly associated with herbicidal and pesticidal activity, as seen in aryloxyacetic acid derivatives .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c1-8-17-14(22-18-8)9-5-19(6-9)13(20)7-21-12-3-2-10(15)4-11(12)16/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPZWTWXTTWFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with appropriate azetidine derivatives. The characterization is often conducted using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical family. For instance, compounds derived from 2,4-dichlorophenoxyacetic acid exhibited significant antibacterial activity against various strains of bacteria:

Microorganism Zone of Inhibition (mm) Concentration Tested (µg/mL)
Staphylococcus aureus20100
Bacillus subtilis18100
Escherichia coli0100
Pseudomonas aeruginosa0100

These results indicate that while some derivatives show promise against gram-positive bacteria, they may be ineffective against gram-negative strains .

Antitumor Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For example:

  • MTT Assay Results:
Cell Line IC50 (µM)
MKN74 (gastric cancer)137.38
HeLa (cervical cancer)143.54

These findings suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity to normal cells .

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. For instance, it has been proposed that the dichlorophenoxy group interacts with cellular membranes or specific receptors, leading to altered metabolic pathways and subsequent cell death in bacteria and cancer cells.

Case Studies

  • Antibacterial Efficacy : A study involving the testing of various derivatives showed that certain compounds within this class exhibited superior antibacterial activity compared to standard antibiotics like streptomycin .
  • Cytotoxicity in Cancer Cells : Research on azetidinone derivatives indicated a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Agricultural Chemistry

  • Herbicide Development : The dichlorophenoxy group is known for its herbicidal properties. This compound could potentially enhance the efficacy of existing herbicides or serve as a new agent in controlling broadleaf weeds. Its application may involve:
    • Systemic action against specific weed species.
    • Reduced environmental impact compared to traditional herbicides.

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxadiazole ring may contribute to this activity by disrupting bacterial cell wall synthesis or metabolic pathways.
  • Anticancer Properties : Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation. The compound may function by modulating cellular signaling pathways involved in apoptosis and cell cycle regulation.
  • Mechanism of Action : Understanding how this compound interacts with biological systems is crucial. Studies may focus on:
    • Inhibition of specific enzymes or receptors.
    • Induction of apoptosis in cancer cells through caspase activation.

Data Tables

Application Area Potential Benefits Mechanism
Agricultural ChemistryEffective weed controlSystemic action
PharmaceuticalAntimicrobial and anticancerEnzyme inhibition
Biological ActivityInsight into cellular mechanismsApoptosis induction

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of similar oxadiazole compounds. These compounds demonstrated significant activity against various bacterial strains, suggesting that 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone could follow a similar trend.

Case Study 2: Cancer Cell Proliferation Inhibition

Research highlighted in Cancer Research focused on oxadiazole derivatives that inhibited the growth of breast cancer cells. The study noted that these compounds induced apoptosis through mitochondrial pathways, indicating potential for therapeutic use in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Biological Activity/Use Key Features
Target Compound : 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone 2,4-Dichlorophenoxy ethanone + azetidine-1,2,4-oxadiazole Hypothesized anticancer/enzyme inhibition (based on analogs) Azetidine’s rigidity; 1,2,4-oxadiazole for stability and electronic effects
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethanone () Piperazine ring instead of azetidine Intermediate in synthesis Piperazine’s flexibility aids derivatization; lacks oxadiazole
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole derivatives () 1,3,4-Oxadiazole linked to dichlorophenyl Anticancer (IC50 ~2.46 μg/mL for liver cancer) Different oxadiazole isomer; tested efficacy in vitro
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () 1,2,4-Oxadiazole with thioether linkage Antiviral, anticancer (patented) Thioether enhances lipophilicity; pyridinyl group for targeted interactions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 1,2,4-Triazole with sulfonyl group Likely enzyme inhibition Sulfonyl group improves metabolic stability; triazole for hydrogen bonding
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone () Pyrazole ring Herbicidal/pesticidal Pyrazole’s hydrogen-bonding capacity; similar to commercial herbicides

Key Comparative Insights

Azetidine vs. Piperazine/Azetidine Derivatives: The target compound’s azetidine ring imposes greater conformational rigidity compared to the six-membered piperazine in 2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethanone . This rigidity may enhance binding specificity in biological targets. Piperazine derivatives are more commonly used as intermediates due to their flexibility, facilitating further functionalization .

Oxadiazole Isomerism :

  • The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-oxadiazole in 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives . The 1,2,4-isomer may exhibit distinct electronic properties, influencing solubility and receptor interactions.

Biological Activity Trends: Dichlorophenoxy groups are recurrent in herbicidal (e.g., 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone ) and anticancer compounds (e.g., 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole ), suggesting broad bioactivity.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting 2,4-dichlorophenol derivatives with ethanone precursors under reflux conditions using glacial acetic acid as a catalyst to form the phenoxy-ethanone backbone .
  • Cyclization : Introducing the 3-methyl-1,2,4-oxadiazole moiety via cyclization of amidoxime intermediates with acyl chlorides or activated esters at 80–100°C .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:acylating agent) and solvent polarity to improve yields (reported 70–85% in analogous syntheses) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths (e.g., C–O: 1.23 Å, C–N: 1.35 Å) and dihedral angles to confirm stereochemistry .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : δ 7.2–7.6 ppm (aromatic protons from dichlorophenoxy), δ 4.5–5.0 ppm (azetidine CH₂), δ 2.5 ppm (oxadiazole CH₃) .
  • ¹³C NMR : δ 165–170 ppm (carbonyl groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 420 [M+H]⁺) and fragmentation patterns validate the molecular formula .
  • NIST data : Compare melting points and IR spectra with reference databases .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Antimicrobial activity : Use broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Screen against COX-2 or acetylcholinesterase using fluorometric kits .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) .
  • Solubility adjustments : Use DMSO/carboxymethylcellulose to enhance compound dispersion in physiological buffers .
  • Metabolic stability : Pre-incubate with liver microsomes to assess degradation kinetics (e.g., t₁/₂ > 60 min suggests suitability for in vivo studies) .

Q. What computational strategies improve pharmacokinetic (PK) profiling?

  • Methodological Answer :
  • QSAR models : Train on oxadiazole derivatives to predict logP (target: 2.5–3.5) and BBB permeability .
  • Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • ADMET prediction : Use tools like SwissADME to optimize oral bioavailability (≥30%) and reduce hepatotoxicity risks .

Q. Which analytical techniques detect degradation products under varying environmental conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to UV light (254 nm), acidic (HCl 0.1 M), and alkaline (NaOH 0.1 M) conditions .
  • HPLC-MS : Monitor degradation peaks (e.g., m/z 356 [cleavage of azetidine ring]) with C18 columns and acetonitrile/water gradients .
  • Stability protocols : Store at –20°C in amber vials to minimize hydrolytic degradation of the oxadiazole ring .

Q. How can structure-activity relationship (SAR) studies guide structural optimization?

  • Methodological Answer :
  • Modify substituents : Replace 3-methyl on oxadiazole with bulkier groups (e.g., CF₃) to enhance target binding .
  • Azetidine ring variations : Introduce sp³-hybridized nitrogen or fused rings to improve metabolic stability .
  • Bioisosteric replacement : Substitute dichlorophenoxy with trifluoromethoxy to balance lipophilicity and solubility .

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